1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile
Description
Historical Development and Research Significance
1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile is a synthetic organic compound with applications in pharmaceutical intermediates and materials science. Its development aligns with advancements in heterocyclic chemistry and fluorinated aromatic systems. While direct historical records for this specific compound are limited, its structural analogs, such as cyclopentane derivatives with electron-withdrawing substituents, have gained prominence in drug discovery. For instance, cyclopentane-based nitriles are employed in synthesizing autophagy inhibitors and receptor agonists, as demonstrated in recent studies targeting neurotensin receptors and cancer therapeutics. The compound’s dual functionality—combining a cyclopentane ring with a chloro-fluorinated aromatic group—makes it valuable for constructing complex molecular architectures.
Structural Classification and Nomenclature
This compound belongs to the class of alicyclic nitriles and aryl-substituted cyclopentanes . Its core structure consists of:
- A cyclopentane ring (five-membered saturated hydrocarbon).
- A nitrile group (C≡N) attached to the cyclopentane’s first carbon.
- A 2-chloro-4-fluorophenyl substituent linked to the cyclopentane.
The IUPAC name 1-(2-chloro-4-fluorophenyl)cyclopentane-1-carbonitrile reflects its substitution pattern:
- 1- indicates the nitrile group’s position on the cyclopentane.
- 2-chloro-4-fluorophenyl describes the aromatic substituent’s halogen positions.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Core Skeleton | Cyclopentane with nitrile substituent |
| Aromatic Substituent | 2-Chloro-4-fluorophenyl group |
| Functional Groups | Nitrile (C≡N), aromatic halogens (Cl, F) |
| Ring System | Saturated five-membered carbocycle |
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)cyclopentane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN/c13-11-7-9(14)3-4-10(11)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCPHKLPEOZLGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352933 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214262-92-7 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)cyclopentane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation in Ionic Liquids
A patented method describes the synthesis of 2-chloro-4'-fluoroacetophenone, a key intermediate, by reacting fluorobenzene with chloroacetyl chloride in ionic liquids such as 1-ethyl-3-methylimidazolium chloride-aluminum chloride ([emim]Cl-AlCl3) mixtures. This method offers advantages including mild reaction conditions and ease of product separation by distillation without extensive workup.
| Parameter | Details |
|---|---|
| Reactants | Fluorobenzene, chloroacetyl chloride |
| Catalyst/Medium | Ionic liquids: [emim]Cl-AlCl3 or analogues |
| Temperature | Not explicitly stated; typically mild to moderate |
| Product isolation | Direct distillation from reaction mixture |
| Yield | Not specified in patent, but implied efficient |
This approach reduces the generation of by-products and simplifies purification, making it suitable for producing halogenated acetophenone intermediates.
Diazotization and Fluorination for Halogenated Toluene
Another method involves the preparation of 2-chloro-4-fluorotoluene via diazotization of 2-chloro-4-aminotoluene with sodium nitrite in anhydrous hydrogen fluoride at low temperatures (0-10 °C), followed by a controlled pyrolysis step with a two-stage temperature ramp (30 °C to 50 °C). The organic phase is then neutralized and distilled to obtain high purity product with minimized impurities.
| Step | Conditions |
|---|---|
| Diazotization | 0-10 °C, 1 hour, sodium nitrite, anhydrous HF |
| Pyrolysis | Stage 1: 30 °C for 1.5-2 h; Stage 2: ramp to 50 °C over 2.5-3 h |
| Neutralization | Sodium carbonate to pH 7-8 |
| Isolation | Distillation |
This method improves yield and safety compared to traditional pyrolysis methods.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents/Conditions | Advantages |
|---|---|---|---|
| Halogenated acetophenone synthesis | Friedel-Crafts acylation in ionic liquids | Fluorobenzene, chloroacetyl chloride, [emim]Cl-AlCl3 | Mild conditions, easy distillation-based isolation |
| Halogenated toluene synthesis | Diazotization and pyrolysis in anhydrous HF | 2-chloro-4-aminotoluene, NaNO2, HF, controlled pyrolysis | High purity, reduced impurities, safer process |
| Acylation for aryl ketone | Friedel-Crafts acylation with AlCl3 catalyst | Fluorobenzene, acyl chloride, AlCl3, 0-80 °C | High yield, well-established method |
| Cyclopentanecarbonitrile introduction | Likely nucleophilic substitution or condensation | Cyclopentanecarbonitrile derivatives, suitable base/conditions | Adaptable, based on related ketone syntheses |
Research Findings and Considerations
- Ionic liquids as reaction media enhance selectivity and facilitate product isolation in Friedel-Crafts acylations involving halogenated aromatics.
- Two-stage pyrolysis with controlled temperature ramps reduces side reactions and impurities in fluorination steps involving diazonium salts.
- Aluminum chloride remains a robust catalyst for electrophilic aromatic substitution reactions, providing high yields under controlled temperature and time.
- Direct literature on the specific preparation of 1-(2-chloro-4-fluorophenyl)cyclopentanecarbonitrile is scarce; however, extrapolation from related compounds suggests adapting these methods with appropriate nitrile-containing reagents.
Chemical Reactions Analysis
1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common reagents used in these reactions include sodium borohydride, hydrogen gas, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Potential
Recent studies have highlighted the potential of 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile as an anticancer agent. Research indicates that compounds with similar structures can inhibit autophagy and target cancer cell metabolism, making them suitable candidates for drug development against various cancers. For instance, a study identified a class of dual inhibitors that target both autophagy and REV-ERB, a nuclear receptor involved in circadian rhythms and metabolism. This class includes analogues related to this compound, demonstrating improved potency against cancer cells compared to traditional agents like chloroquine .
Case Study: In Vitro Efficacy
A significant case study evaluated the cytotoxic effects of several compounds against human breast cancer cells (BT-474). The study employed concentration-response plots to determine the half-maximal inhibitory concentration (IC50) values of various analogues, including those derived from this compound. The results showed that certain derivatives exhibited IC50 values as low as 2.10 μM, indicating potent anticancer activity while maintaining selectivity against non-cancerous cells .
Neurodegenerative Disease Research
Potential in Treating α-Synucleinopathies
The compound's structural characteristics suggest potential utility in treating neurodegenerative diseases characterized by α-synuclein aggregation, such as Parkinson's disease and Alzheimer's disease. Research has indicated that similar compounds can effectively inhibit the toxic properties associated with α-synuclein, thereby providing therapeutic avenues for managing these conditions .
Synthetic Applications
Synthesis of Derivatives
this compound serves as a precursor for synthesizing various fluorinated compounds. Its unique structure allows for modifications that can enhance biological activity or alter pharmacokinetic properties. For example, synthetic strategies involving this compound have led to the development of β-fluoro-α,β-unsaturated amides, which have demonstrated biological significance in enzyme inhibition .
Table 1: Cytotoxicity of Analogues Against BT-474 Cells
| Compound ID | Structure Description | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| 1a | Initial hit compound | 30.14 | Moderate |
| 1e | Optimized analogue | 2.10 | High |
| 24 | Lead compound | <5 | Very High |
Table 2: Stability Profile of Selected Compounds
| Compound ID | Aqueous Kinetic Solubility (PBS, pH 7.4) | Metabolic Stability (t1/2, min) |
|---|---|---|
| 1a | Low | 12 |
| 1e | Moderate | 95 |
| 24 | High | >120 |
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Phenyl Rings
1-(4-Chlorophenyl)-1-cyclopentanecarboxylic Acid (CAS 80789-69-1)
- Molecular Formula : C₁₂H₁₃ClO₂
- Molecular Weight : 224.68 g/mol
- Key Differences : Replaces the nitrile group with a carboxylic acid (-COOH) and lacks the 4-fluoro substituent.
- Impact: The carboxylic acid increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile (CAS 1260758-81-3)
- Molecular Formula : C₁₂H₁₁F₂N
- Molecular Weight : 207.22 g/mol
- Key Differences : Substitutes the 2-chloro group with a second fluorine atom.
- Impact : Increased electronegativity but reduced steric bulk compared to chlorine. This may enhance metabolic stability in drug design while affecting lipophilicity (LogP) .
Cycloalkane Ring Modifications
1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile (CAS 1260650-46-1)
- Molecular Formula : C₁₀H₇ClFN
- Molecular Weight : 195.62 g/mol
- Key Differences : Cyclopropane ring instead of cyclopentane.
- The smaller ring reduces molecular weight and density (1.32 g/cm³) compared to cyclopentane derivatives .
1-(2-Chloro-4-fluorophenyl)cyclohexanecarbonitrile (CAS 214262-93-8)
Functional Group Variations
1-(4-Chlorophenyl)-1-cyclopropanecarbonitrile (CAS 64399-27-5)
- Molecular Formula : C₁₀H₉ClN
- Molecular Weight : 177.62 g/mol
- Key Differences : Combines cyclopropane with a nitrile group and 4-chlorophenyl substituent.
- Impact : The absence of fluorine and smaller ring size reduces molecular weight and boiling point (predicted 300°C ), influencing volatility and synthetic handling .
Physicochemical Data Table
| Compound Name | CAS | Molecular Weight (g/mol) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|
| 1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile | 214262-92-7 | 223.68 | N/A | 2-Cl, 4-F, cyclopentane |
| 1-(2,4-Difluorophenyl)cyclopentane-1-carbonitrile | 1260758-81-3 | 207.22 | N/A | 2-F, 4-F, cyclopentane |
| 1-(2-Chloro-4-fluorophenyl)cyclopropanecarbonitrile | 1260650-46-1 | 195.62 | 1.32 | 2-Cl, 4-F, cyclopropane |
| 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid | 80789-69-1 | 224.68 | N/A | 4-Cl, -COOH |
Biological Activity
1-(2-Chloro-4-fluorophenyl)cyclopentanecarbonitrile, with the molecular formula CHClFN and a molecular weight of 223.68 g/mol, has garnered attention in scientific research for its potential biological activities. Its unique structure, characterized by the presence of both chlorine and fluorine substituents, suggests interesting interactions with biological systems.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The compound's mechanism involves modulation of biochemical pathways, which may lead to various physiological effects. However, detailed studies are essential to fully elucidate these pathways and identify the precise molecular targets involved.
Potential Biological Targets
- Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptors : Interaction with receptor sites could alter signaling cascades, affecting cellular responses.
Case Study: Enzymatic Activity
A study utilizing high-throughput screening techniques highlighted the compound's potential in evaluating enzymatic activities. The research focused on enantiomeric excess and conversion values using chiral fluorogenic probes. This method allows for rapid assessment of how compounds like this compound interact with biological enzymes, providing insights into its efficacy as a pharmaceutical agent .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Biological Activity |
|---|---|---|
| 1-(2-Chlorophenyl)cyclopentanecarbonitrile | Chlorine-substituted | Moderate enzyme inhibition |
| 1-(4-Fluorophenyl)cyclopentanecarbonitrile | Fluorine-substituted | Antimicrobial properties |
| 1-(2-Bromo-4-fluorophenyl)cyclopentanecarbonitrile | Bromine and fluorine-substituted | Cytotoxic effects |
This table illustrates how variations in substituents can influence biological properties, highlighting the unique profile of this compound.
Applications in Medicine and Industry
This compound is being investigated for various applications:
- Pharmaceutical Development : Its potential as an active pharmaceutical ingredient (API) is under exploration, particularly in drug formulations targeting specific diseases.
- Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules, which may have therapeutic applications.
Q & A
Q. What strategies differentiate degradation products from synthetic intermediates?
- Methodological Answer :
- LC-MS/MS : Use high-resolution mass spectrometry to track hydrolyzed products (e.g., carboxylic acids, MW +16–18 Da) .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., biphenyl-d₅ derivatives) to trace degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
